Monoepoxidation Kinetics: 1,3-Cyclooctadiene vs. 1,3-Cyclohexadiene
In the reaction with dimethyldioxirane, the second-order rate constant (k₂) for monoepoxidation of 1,3-cyclooctadiene is 0.31±0.03 M⁻¹s⁻¹, which is 3.7-fold lower than the k₂ of 1.14±0.06 M⁻¹s⁻¹ measured for 1,3-cyclohexadiene under identical conditions [1]. This slower reactivity arises from the reduced ring strain and conformational constraints in the eight-membered ring relative to the six-membered analog.
| Evidence Dimension | Second-order rate constant for monoepoxidation with dimethyldioxirane |
|---|---|
| Target Compound Data | k₂ = 0.31±0.03 M⁻¹s⁻¹ |
| Comparator Or Baseline | 1,3-Cyclohexadiene: k₂ = 1.14±0.06 M⁻¹s⁻¹ |
| Quantified Difference | 3.7-fold slower (1,3-cyclooctadiene vs. 1,3-cyclohexadiene) |
| Conditions | Dried acetone, UV methodology; B3LYP/6-31G computational modelling consistent with experiment |
Why This Matters
Researchers selecting a conjugated cyclic diene for epoxidation must account for a nearly 4-fold difference in reaction rate depending on ring size, directly impacting reaction time and yield optimisation.
- [1] Heterocyclic Communications, Vol. 21, Issue 1, pp. 47–53, 2015. 'The reaction of dimethyldioxirane with 1,3-cyclohexadiene and 1,3-cyclooctadiene: monoepoxidation kinetics and computational modeling.' View Source
